3-(1-(Furan-3-carbonil)azetidin-3-il)tiazolidina-2,4-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

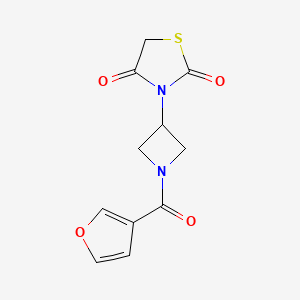

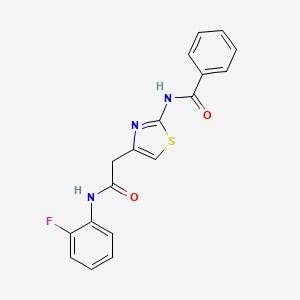

3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The unique structure of this compound, which includes a furan ring, an azetidine ring, and a thiazolidine-2,4-dione moiety, contributes to its potential in various scientific research applications.

Aplicaciones Científicas De Investigación

- La 3-(1-(Furan-3-carbonil)azetidin-3-il)tiazolidina-2,4-diona puede exhibir propiedades antibacterianas contra bacterias gram-positivas y gram-negativas .

Actividad Antibacteriana

Propiedades Antioxidantes

Mecanismo De Acción

Target of Action

The primary targets of this compound are VEGFR-2 and EGFR tyrosine kinases . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. VEGFR-2 is primarily involved in angiogenesis, the formation of new blood vessels, while EGFR is involved in cell proliferation and differentiation .

Mode of Action

The compound interacts with its targets by binding to the active sites of the VEGFR-2 and EGFR tyrosine kinases . This binding inhibits the kinase activity of these proteins, preventing the phosphorylation of downstream signaling molecules and thus disrupting the signaling pathways . The result is a decrease in angiogenesis and cell proliferation, which can help to slow the growth of tumors .

Biochemical Pathways

The affected pathways are those downstream of VEGFR-2 and EGFR. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and migration . By inhibiting VEGFR-2 and EGFR, the compound disrupts these pathways, leading to reduced angiogenesis and cell proliferation .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been evaluated in silico . The results suggest that the compound has a good ADMET profile, indicating that it is likely to be well absorbed and distributed in the body, metabolized efficiently, and excreted without causing toxicity .

Result of Action

The molecular and cellular effects of the compound’s action include reduced angiogenesis and cell proliferation, as a result of its inhibition of VEGFR-2 and EGFR . This can lead to a slowing of tumor growth. The compound has shown promising anticancer activities against several human tumor cell lines, including HepG2, A549, MCF-7, and HCT-116 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of furan-3-carboxylic acid with azetidin-3-amine, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time

Propiedades

IUPAC Name |

3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c14-9-6-18-11(16)13(9)8-3-12(4-8)10(15)7-1-2-17-5-7/h1-2,5,8H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNNDLGSJZGBHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=COC=C2)N3C(=O)CSC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2379192.png)

![2-cyano-3-[4-(diethylamino)phenyl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2379194.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2379195.png)

![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)

![N-CYCLOHEXYL-1-[5-(3-METHYLBUTANAMIDO)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE](/img/structure/B2379208.png)

![methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate](/img/structure/B2379210.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)